1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-(2-(4-chlorophenoxy)ethoxy)propan-2-ol hydrochloride
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Overview
Description
1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-(2-(4-chlorophenoxy)ethoxy)propan-2-ol hydrochloride is a complex organic compound that features prominently in various scientific research fields This compound is characterized by its intricate molecular structure, which includes multiple functional groups such as piperazine, chlorophenyl, and chlorophenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-(2-(4-chlorophenoxy)ethoxy)propan-2-ol hydrochloride typically involves multiple steps, starting from readily available starting materials. A common synthetic route includes:
Formation of the Piperazine Intermediate: The initial step often involves the reaction of 5-chloro-2-methylphenylamine with piperazine under controlled conditions to form the piperazine intermediate.
Ether Formation: The next step involves the reaction of the piperazine intermediate with 2-(4-chlorophenoxy)ethanol in the presence of a base to form the ether linkage.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt, which enhances its solubility and stability.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-(2-(4-chlorophenoxy)ethoxy)propan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-(2-(4-chlorophenoxy)ethoxy)propan-2-ol hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Biological Research: The compound is used in studies investigating receptor binding and signal transduction pathways.
Industrial Applications:
Mechanism of Action
The mechanism of action of 1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-(2-(4-chlorophenoxy)ethoxy)propan-2-ol hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The chlorophenyl and chlorophenoxy groups may enhance the compound’s binding affinity and specificity for these targets, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-(2-Chlorophenyl)piperazin-1-yl)-3-(2-(4-chlorophenoxy)ethoxy)propan-2-ol hydrochloride
- 1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-(2-(4-chlorophenoxy)ethoxy)propan-2-ol hydrochloride
Uniqueness
1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-(2-(4-chlorophenoxy)ethoxy)propan-2-ol hydrochloride is unique due to the presence of the 5-chloro-2-methylphenyl group, which may confer distinct pharmacological properties compared to its analogs. This structural variation can lead to differences in receptor binding affinity, metabolic stability, and overall biological activity, making it a compound of interest for further research and development.
Properties
IUPAC Name |
1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-[2-(4-chlorophenoxy)ethoxy]propan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28Cl2N2O3.ClH/c1-17-2-3-19(24)14-22(17)26-10-8-25(9-11-26)15-20(27)16-28-12-13-29-21-6-4-18(23)5-7-21;/h2-7,14,20,27H,8-13,15-16H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHXZKIZBZURWPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CC(COCCOC3=CC=C(C=C3)Cl)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29Cl3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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